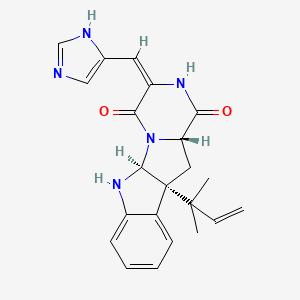

Roquefortine C

描述

罗克福汀C是一种霉菌毒素,属于一类天然存在的2,5-二酮哌嗪。它是由各种真菌产生的,特别是来自青霉属的物种。 罗克福汀C最初是从青霉属的一种菌株中分离出来的,该菌株在商业上用于成熟蓝纹奶酪,如罗quefort、丹麦蓝、斯蒂尔顿和戈贡佐拉 . 该化合物是一种环二肽霉菌毒素,衍生自二酮哌嗪环(色氨酸-脱氢组氨酸),是一种相对常见的真菌代谢产物 .

准备方法

罗克福汀C主要由青霉属物种通过涉及双模块非核糖体肽合酶的生物合成途径产生。 生物合成从L-色氨酸和L-组氨酸的缩合开始,形成具有二酮哌嗪环的环二肽 . 然后,该环二肽被罗克福汀异戊烯基转移酶异戊烯化形成罗克福汀D,然后通过P450加氧酶脱氢形成罗克福汀C . 工业生产方法包括优化青霉属物种的发酵条件,以最大限度地提高罗克福汀C的产量 .

化学反应分析

罗克福汀C会发生各种化学反应,包括氧化、还原和取代。 它含有一个不寻常的E-脱氢组氨酸部分,该部分在酸性、碱性或光化学条件下通常会发生容易的异构化,形成异罗克福汀C . 这些反应中使用的常见试剂和条件包括强酸、碱和光照。 从这些反应中形成的主要产物包括异罗克福汀C,它是罗克福汀C的3,12双键Z-异构体 .

科学研究应用

Toxicological Studies

Neurotoxicity Assessment

Roquefortine C has been studied for its neurotoxic effects on humans and animals. Research indicates that it can induce paralytic syndromes, differentiating it from other mycotoxins like penitrem A, which causes tremorgenic syndromes. This characteristic makes this compound a valuable subject for toxicological studies aimed at understanding mycotoxin effects on nervous systems .

Biomarker Development

Recent studies have proposed using this compound as a biomarker for penitrem A intoxication. The detection of this compound in biological samples can indicate exposure to penitrem A, enhancing diagnostic capabilities in veterinary medicine . This application underscores the importance of this compound in clinical toxicology.

Pharmaceutical Research

Antitumor Activity

this compound is recognized as a precursor in the biosynthesis of several bioactive compounds, including meleagrin and oxaline, which exhibit significant antitumor activity. Research has shown that these compounds can inhibit the proliferation and metastasis of certain cancer cell lines, such as HepG2 (a liver cancer cell line), suggesting potential therapeutic applications . The optimization of fermentation processes to enhance yields of these compounds further supports their development as anticancer agents.

Food Safety and Quality Control

Mycotoxin Monitoring in Cheese Production

this compound is commonly found in blue cheeses at levels ranging from 0.05 to 1.47 mg/kg. Its presence raises concerns about food safety; however, studies have indicated that these levels are generally low enough to be considered safe for consumption . Monitoring this compound levels can help ensure compliance with food safety regulations and protect consumer health.

Impact on Fermentation Processes

The production of this compound by various strains of Penicillium during cheese fermentation has been documented. Understanding the conditions that promote its synthesis can aid cheese manufacturers in controlling mycotoxin levels while optimizing flavor profiles .

Agricultural Applications

Mycotoxin Detection in Silage

this compound has been detected in silages made from wilted grass and maize, indicating its potential impact on livestock health . Monitoring its levels in animal feed is crucial for preventing mycotoxicosis in livestock, thereby ensuring animal welfare and food safety.

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

作用机制

罗克福汀C的确切作用机制尚未完全阐明,但已知它与哺乳动物细胞色素P450酶相互作用 . 这种相互作用会影响体内各种化合物的代谢。 罗克福汀C还会抑制细菌蛋白质、RNA和DNA合成,这有助于其抑菌活性 .

相似化合物的比较

罗克福汀C属于一类异戊烯化吲哚生物碱,其中包括腺甘啉、麦角菌素、新草碱和乙酰偶氮链烯 . 这些化合物具有相似的生物合成途径和结构特征,但在其特定的生物活性及其毒性特征方面有所不同。 例如,据报道麦角菌素对各种癌细胞系具有细胞毒性,而新草碱则以其对微管蛋白聚合的抑制作用而闻名 . 罗克福汀C的独特之处在于它与细胞色素P450酶的特定相互作用及其对革兰氏阳性菌的抑菌活性 .

生物活性

Roquefortine C is a mycotoxin produced primarily by various species of the fungus Penicillium, notably Penicillium roqueforti and Penicillium crustosum. This compound has garnered significant attention due to its biological activities, which include neurotoxicity, antimicrobial properties, and potential applications as a biomarker for certain mycotoxin exposures. This article delves into the biological activity of this compound, supported by various studies and data.

Chemical Structure and Biosynthesis

This compound is characterized by a unique triazaspirocyclic structure, which is biosynthesized through a complex pathway involving nonribosomal peptide synthetases. It serves as a precursor for several other bioactive compounds derived from Penicillium species. The biosynthetic pathway has been elucidated in recent studies, highlighting the genetic and enzymatic processes involved in its production .

Neurotoxicity

This compound exhibits notable neurotoxic effects. Research indicates that it can induce paralytic symptoms in animals, particularly when ingested through contaminated feed or food products. The median lethal dose (LD50) has been reported to range from 15–20 mg/kg to 169–189 mg/kg depending on the mouse strain tested . In cases of intoxication, clinical presentations often resemble those of penitrem A toxicity but are distinct due to the specific nature of the symptoms .

Antimicrobial Properties

In addition to its neurotoxic effects, this compound demonstrates antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus. Studies have shown that it inhibits bacterial RNA synthesis while having minimal effects on DNA and protein production . The compound's efficacy against certain pathogens positions it as a potential candidate for further research in antimicrobial applications.

Cytotoxicity

Cytotoxicity assays reveal that this compound has varying inhibitory concentrations against human cell lines. For instance, one study reported an IC50 of 48 µg/mL on Caco-2 cells, while another indicated values greater than 100 µM . This variability underscores the need for further investigation into its mechanisms of action and potential therapeutic uses.

Case Studies

- Intoxication Cases in Animals :

- Food Safety Assessments :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

属性

Key on ui mechanism of action |

Roquefortine interaction with rat and human liver cytochromes P450 was monitored by difference UV-vis spectroscopy. It was found to interact with different forms of the cytochromes, giving rise to a type II difference spectrum, characteristic of the binding of an amino function to the heme iron. Roquefortine exhibited high affinity for microsomes from rats treated with various inducers, the K(s) values being in the range 0.2-8 microM. Similar results were observed with human P450 enzymes 1A1, 1A2, 2D6, and 3A4. Roquefortine had no effect on NAPDH cytochrome c reductase. Therefore, inhibition of NADPH consumption was observed using various rat liver microsomes alone or in the presence of 100 microM testosterone in the case of dexamethasone (DEX)-rat microsomes. Enzymatic inhibition was studied in terms of P450 3A activities, i.e., testosterone 6beta-hydroxylase (IC(50) around 10 microM) or bromocriptine metabolism (IC(50) > 50 microM) using DEX-rat liver microsomes or P450 3A4, benzphetamine N-demethylase using phenobarbital-rat liver microsomes (IC(50) > 30 microM), and ethoxyresorufin metabolism using 3-methylcholanthrene-rat liver microsomes (IC(50) 0.1 microM), P450 1A1, and 1A2. Roquefortine was compared with compounds of similar structure: cyclo(Phe-His), cyclo(Phe-dehydroHis), cyclo(Trp-His), phenylahistin. These studies indicate that the =N- imidazole moiety coordinates with the heme iron, and suggest that the dehydroHis moiety and the presence of a fused tetracycle play an important part in roquefortine inhibitory power. |

|---|---|

CAS 编号 |

58735-64-1 |

分子式 |

C22H23N5O2 |

分子量 |

389.4 g/mol |

IUPAC 名称 |

(4E)-4-(1H-imidazol-5-ylmethylidene)-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione |

InChI |

InChI=1S/C22H23N5O2/c1-4-21(2,3)22-10-17-18(28)25-16(9-13-11-23-12-24-13)19(29)27(17)20(22)26-15-8-6-5-7-14(15)22/h4-9,11-12,17,20,26H,1,10H2,2-3H3,(H,23,24)(H,25,28)/b16-9+ |

InChI 键 |

SPWSUFUPTSJWNG-CXUHLZMHSA-N |

SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

手性 SMILES |

CC(C)(C=C)C12CC3C(=O)N/C(=C/C4=CN=CN4)/C(=O)N3C1NC5=CC=CC=C25 |

规范 SMILES |

CC(C)(C=C)C12CC3C(=O)NC(=CC4=CN=CN4)C(=O)N3C1NC5=CC=CC=C25 |

外观 |

Solid powder |

熔点 |

202-205 °C 195 - 200 °C |

Key on ui other cas no. |

58735-64-1 |

物理描述 |

Solid; [MSDSonline] Solid |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

isoroquefortine C roquefortin roquefortine roquefortine C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。